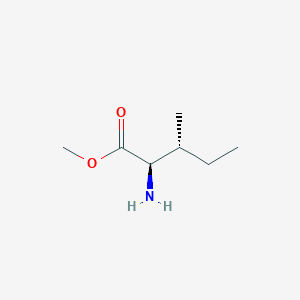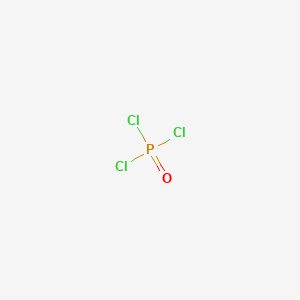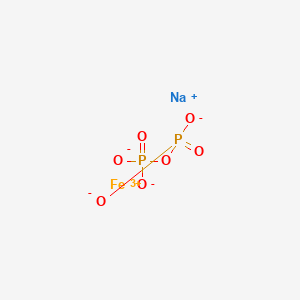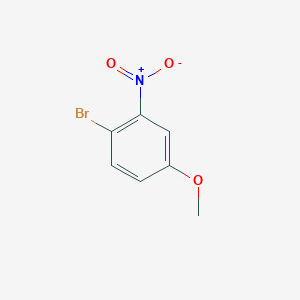
3-Fluoro-4-nitrobenzyl bromide
Übersicht
Beschreibung
3-Fluoro-4-nitrobenzyl bromide is a chemical compound that has been studied for various applications in organic synthesis and materials science. It is known for its role as a precursor in the synthesis of other chemical compounds and materials with potential applications in drug development and nonlinear optical properties.
Synthesis Analysis
The synthesis of 3-Fluoro-4-nitrobenzyl bromide-related compounds has been explored in several studies. For instance, a new benzyl ether-type protecting group for alcohols, which is introduced by means of a readily prepared benzyl bromide, has been reported . Another study describes the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene using photosynthesis, achieving a high yield and purity under specific conditions . Additionally, the synthesis of o- and p-[18F]fluorobenzyl bromides as labeled synthons from nitrobenzaldehyde has been mentioned, which is relevant for the preparation of fluorinated analogs of benzamide neuroleptics .
Molecular Structure Analysis
The molecular structure of compounds related to 3-Fluoro-4-nitrobenzyl bromide has been determined using various techniques. X-ray diffraction analysis has been used to define the crystal structures of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine, revealing non-planar molecules held by various intermolecular interactions . Similarly, the crystal and molecular structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline has been determined, showing the molecular packing of the non-planar molecules .
Chemical Reactions Analysis
The reactivity of 3-Fluoro-4-nitrobenzyl bromide and related compounds has been explored in the context of heterocyclic synthesis and protecting group strategies. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . The protecting group mentioned earlier is compatible with oxidizing conditions and can be removed under specific conditions, demonstrating its utility in the direct stereocontrolled synthesis of beta-mannopyranosides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-nitrobenzyl bromide-related compounds have been characterized using spectroscopic methods. The UV-visible spectroscopy for N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine shows good transparency in the visible region and solvatochromic behavior in the UV region, suggesting potential nonlinear optical (NLO) behavior . The synthesis of 3-Fluoro-4-nitrophenol from 2,4-difluoronitrobenzene has been studied, with the structure characterized by IR and ^1HNMR, providing insights into the properties of the synthesized compound .
Wissenschaftliche Forschungsanwendungen
Synthesis of 4H-1-Benzopyrans
3-Fluoro-4-nitrobenzyl bromide is used in the synthesis of highly functionalized 4H-1-benzopyrans, a chemical compound, through a tandem SN2-SNAr reaction sequence. This reaction is notable for its simplicity and high yield, ranging from 50-92%, and works well with a variety of compounds like β-keto esters and β-keto nitriles (Bunce, Rogers, Nago, & Bryant, 2008).
Solvolysis of Benzyl and Benzoyl Halides
The compound plays a role in the solvolysis (chemical reaction with water) of benzyl and benzoyl halides. A kinetic study showed its reactivity in various solvents and temperatures, providing insights into the effects of the ortho-nitro group in these solvolysis reactions (Park, Rhu, Kyong, & Kevill, 2019).
Catalytic Activity for CO2 Reduction
The compound has been used as a catalyst for the reduction of CO2 and in the electrosynthesis of 4-nitrophenylacetic acid. This application is significant in the field of environmental chemistry, particularly for its role in promoting electroactivation of CO2 (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Synthesis of Labeled Neuroleptics
3-Fluoro-4-nitrobenzyl bromide is instrumental in the synthesis of labeled neuroleptics. The process involves creating [18F]fluorobenzyl bromides as synthons, demonstrating its utility in pharmaceutical applications (Hatano, Ido, & Iwata, 1991).
Electrosynthesis and Catalysis
In electrochemical studies, this compound has shown potential in the electrosynthesis of 4-nitrophenylacetate, playing a dual role in the electrocatalytic reduction of CO2 and the reaction with produced CO2. This dual role is a significant contribution to electrochemical synthesis research (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Labeling of Proteins
In nuclear medicine, 3-Fluoro-4-nitrobenzyl bromide is used for the fluorine-18 labeling of proteins, an essential process for creating radiopharmaceuticals. This process is efficient and yields high-purity products (Kilbourn, Dence, Welch, & Mathias, 1987).
Photosynthesis Research
The compound is also used in photosynthesis research. A study on 4-nitrobenzyl bromide examined its synthesis from 4-nitrotoluene, highlighting its environmental friendliness and efficiency (Zhou, 2009).
Safety And Hazards
3-Fluoro-4-nitrobenzyl bromide is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZJSWIXPIVMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379160 | |
| Record name | 3-Fluoro-4-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzyl bromide | |
CAS RN |
131858-37-2 | |
| Record name | 3-Fluoro-4-nitrobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-nitrobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Fluoro-4-nitrobenzyl bromide in the synthesis of cycloisodityrosine?
A1: 3-Fluoro-4-nitrobenzyl bromide acts as an alkylating agent in the synthesis of cycloisodityrosine atropisomers [, ]. It reacts with a chiral bislactim ether, ultimately leading to the formation of a 14-membered m,p-cyclophane structure characteristic of cycloisodityrosine.
Q2: What is the significance of the nitro group in the 3-Fluoro-4-nitrobenzyl bromide structure for the synthesis?
A2: The presence of the nitro group (NO2) in 3-Fluoro-4-nitrobenzyl bromide offers versatility for further modifications in the synthesized cycloisodityrosine [, ]. It can be transformed into a hydroxyl group found in natural products like piperazinomycin and bouvardin. Furthermore, it allows the introduction of other functional groups, such as amino acid amides, which can be valuable for exploring the structure-activity relationship and biological activity of these molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)







![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B157124.png)
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)
